N-(2,3-difluorobenzyl)-6,7-dimethoxy-4-quinazolinamine

Overview

Description

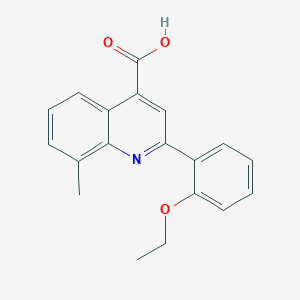

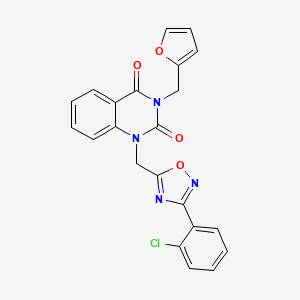

“N-(2,3-difluorobenzyl)-6,7-dimethoxy-4-quinazolinamine” is a complex organic compound. It contains a quinazolinamine group, which is a type of heterocyclic compound . The “2,3-difluorobenzyl” part indicates a benzyl group with fluorine atoms at the 2nd and 3rd positions .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazolinamine core, with methoxy groups attached at the 6th and 7th positions, and a difluorobenzyl group attached via a nitrogen atom .Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure and the conditions under which it’s subjected. The presence of the amine and methoxy groups could potentially make it a participant in various organic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the amine and methoxy groups) would influence properties like solubility, melting point, and reactivity .Scientific Research Applications

Synthesis and Antiviral Activity

Research on quinazoline derivatives, including N-(2,3-difluorobenzyl)-6,7-dimethoxy-4-quinazolinamine, has demonstrated their potential in synthesizing compounds with significant antiviral activities. A study outlined the microwave irradiation synthesis of (quinazolin-4-ylamino)methyl-phosphonates, displaying weak to good anti-Tobacco mosaic virus (TMV) activity. This process involved substituted-2-aminobenzonitrile and α-aminophosphonate, optimizing conditions to achieve high yields of the final compounds (Luo et al., 2012).

Inhibitory Effects in Alzheimer's Disease

Quinazoline derivatives have been explored for their multi-targeting properties in Alzheimer's disease treatment. A library of 2,4-disubstituted quinazoline derivatives exhibited inhibition of acetyl and butyrylcholinesterase enzymes, prevention of beta-amyloid aggregation, and antioxidant properties. This demonstrates the quinazoline ring's potential as a foundation for developing agents targeting Alzheimer's disease (Mohamed & Rao, 2017).

Antimalarial Drug Lead Development

The quinazoline scaffold has been pivotal in antimalarial drug discovery. Through structure-activity relationship studies of various 6,7-dimethoxyquinazoline-2,4-diamines, a promising compound with high antimalarial activity was identified, showcasing the quinazoline derivatives' potential as antimalarial drug leads (Mizukawa et al., 2021).

Catalytic Synthesis Innovations

Innovative catalytic systems using quinazoline derivatives have been developed for synthesizing heterocycles efficiently. The Cu/N-ligand/TEMPO catalytic system facilitated the aerobic oxidative synthesis of 2-substituted quinazolines and 4H-3,1-benzoxazines from aldehydes, employing oxygen as the terminal oxidant and showcasing a novel application of quinazoline derivatives in organic synthesis (Han et al., 2012).

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[(2,3-difluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2N3O2/c1-23-14-6-11-13(7-15(14)24-2)21-9-22-17(11)20-8-10-4-3-5-12(18)16(10)19/h3-7,9H,8H2,1-2H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOAYZZFFFRDLMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NCC3=C(C(=CC=C3)F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801327263 | |

| Record name | N-[(2,3-difluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801327263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666210 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[(2,3-difluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine | |

CAS RN |

477859-88-4 | |

| Record name | N-[(2,3-difluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801327263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2443500.png)

![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2443503.png)

![4-{3-[(Sec-butylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B2443504.png)

![1-(2-chlorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]piperidine-4-carboxylic acid](/img/structure/B2443516.png)

![6-Pyridin-4-yl-2-(1-pyrido[2,3-d]pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one](/img/structure/B2443517.png)

![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-(2-nitrophenyl)acetamide](/img/structure/B2443520.png)